molecular formula C18H24N6 B12197054 (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine

(2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine

Cat. No.: B12197054
M. Wt: 324.4 g/mol
InChI Key: KXMQLQAYTJZONE-UHFFFAOYSA-N
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Description

(2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine is a complex organic compound that features a combination of cyclohexene, pyrrolidine, and pteridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine typically involves multi-step organic reactions. One common approach is the condensation of cyclohexene derivatives with pyrrolidine and pteridine precursors under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be advantageous for maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

Its structural features make it a candidate for probing the active sites of enzymes and understanding the mechanisms of enzyme inhibition .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or neurological disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it valuable in the design of advanced polymers and composites .

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpyrimidin-2-yl)amine: Similar structure but with a pyrimidine ring instead of pteridine.

    (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpyridine-2-yl)amine: Contains a pyridine ring, offering different electronic properties.

    (2-Cyclohex-1-enylethyl)(4-pyrrolidinylquinolin-2-yl)amine: Features a quinoline ring, which may enhance aromaticity and stability.

Uniqueness

What sets (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine apart is its combination of cyclohexene, pyrrolidine, and pteridine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-pyrrolidin-1-ylpteridin-2-amine

InChI

InChI=1S/C18H24N6/c1-2-6-14(7-3-1)8-9-21-18-22-16-15(19-10-11-20-16)17(23-18)24-12-4-5-13-24/h6,10-11H,1-5,7-9,12-13H2,(H,20,21,22,23)

InChI Key

KXMQLQAYTJZONE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)N4CCCC4

Origin of Product

United States

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